molecular formula C7H5ClN4O2 B13034130 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B13034130
M. Wt: 212.59 g/mol
InChI Key: PPMAZMNZZNVLPH-UHFFFAOYSA-N
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Description

7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylic acid with 2,4-dichloro-5-methylpyrimidine under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-methyl-6H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound in the development of targeted therapies .

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

7-chloro-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C7H5ClN4O2/c1-2-9-3-4(6(8)10-2)11-12-5(3)7(13)14/h1H3,(H,11,12)(H,13,14)

InChI Key

PPMAZMNZZNVLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(NN=C2C(=N1)Cl)C(=O)O

Origin of Product

United States

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